3-Iodoanisole

Vue d'ensemble

Description

3-Iodoanisole, also known as 1-iodo-3-methoxybenzene or m-Methoxyiodobenzene, is an important compound with diverse applications in the chemical industry . It is used as a reagent in organic synthesis, as a precursor for pharmaceuticals and agrochemicals, and as an intermediate for the production of 3,3’-Dimethoxy-biphenyl .

Synthesis Analysis

The synthesis of 3-Iodoanisole involves the iodination of anisole. One mole of anisole is dissolved in about four weight quantities of absolute ethanol, three fourths mole quantity of commercial mercuric oxide is added and slightly more than one mole quantity of iodine is introduced in five portions with mechanical shaking between portions until the color of iodine nearly vanished .Molecular Structure Analysis

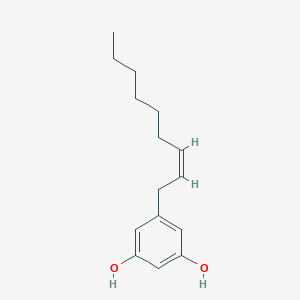

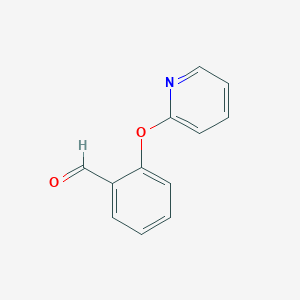

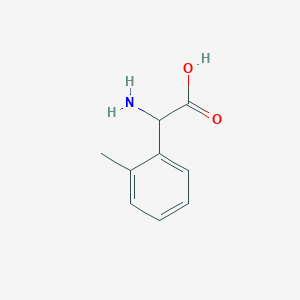

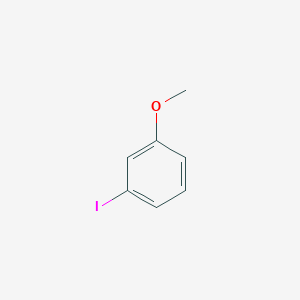

The molecular formula of 3-Iodoanisole is C7H7IO . The IUPAC name is 1-iodo-3-methoxybenzene . The molecular weight is 234.03 g/mol . The InChIKey is RSHBAGGASAJQCH-UHFFFAOYSA-N .Chemical Reactions Analysis

The reaction of 3-Iodoanisole with our recently developed bis-amido base ‘iBu2Al (μ-TMP)2Li’ results in a delicately poised heterometallic intermediate whose breakdown into homometallic species and benzyne cannot be suppressed, even at low temperature or in a non-polar solvent .Physical And Chemical Properties Analysis

3-Iodoanisole has a molecular weight of 234.03 g/mol . It has a density of 1.7±0.1 g/cm3 . The boiling point is 245.2±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The flash point is 102.1±19.8 °C . The index of refraction is 1.592 .Applications De Recherche Scientifique

- Details : By reacting 3-Iodoanisole with appropriate reagents, researchers can obtain 3,3’-dimethoxy-biphenyl. This compound finds applications in materials science, organic electronics, and liquid crystals due to its unique electronic properties and structural features .

- Details : Researchers explore its potential as a building block for designing novel pesticides or herbicides. The introduction of iodine atoms into organic molecules can alter their biological activity, making 3-Iodoanisole an interesting candidate for further investigation .

- Details : Researchers study its reactivity and pharmacological properties. It may serve as a scaffold for designing new drug candidates or as a ligand in medicinal chemistry. Understanding its interactions with biological targets is essential for drug discovery .

- Details : It can be used as a starting material for synthesizing dyes or pigments. Researchers explore its color properties, stability, and compatibility with various substrates. The resulting dyes find applications in textiles, printing, and other coloration processes .

- Storage : Due to light sensitivity, it should be stored in the dark to prevent degradation. Avoid exposure to oxidizing agents .

Synthesis of 3,3’-Dimethoxy-biphenyl

Agrochemical Applications

Pharmaceutical Research

Dyestuff Field

Solubility and Handling Considerations

Legacy Brand Transition

Safety and Hazards

3-Iodoanisole causes skin irritation and eye irritation. It may cause respiratory irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBAGGASAJQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061105 | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoanisole | |

CAS RN |

766-85-8 | |

| Record name | 3-Iodoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JJR6U9YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the structure and molecular formula of 3-iodoanisole?

A1: 3-Iodoanisole is an aromatic compound consisting of an anisole ring (methoxybenzene) with an iodine atom substituted at the 3-position relative to the methoxy group. Its molecular formula is C7H7IO.

Q2: Can 3-iodoanisole be used to synthesize more complex molecules?

A: Yes, 3-iodoanisole serves as a versatile building block in organic synthesis. [, , , ] For example, it can undergo palladium-catalyzed Sonogashira and Suzuki coupling reactions to form carbon-carbon bonds, leading to biphenyl derivatives and other complex structures. [] It also acts as a starting material in the synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, a potential drug for Alzheimer's disease. []

Q3: How does the iodine atom in 3-iodoanisole influence its reactivity?

A: The iodine atom plays a crucial role in the reactivity of 3-iodoanisole. It can undergo halogen/zinc exchange reactions with bimetallic reagents like sBu2Zn·2LiOR, forming polyfunctional arylzinc species. [] This exchange reaction is tolerant to various functional groups, including sensitive ones like triazine, ketone, aldehyde, and nitro groups. [] Additionally, 3-iodoanisole can be nitrated in the presence of nitrous acid, yielding a mixture of 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole. [] Interestingly, this nitration process can lead to the displacement of iodine, highlighting its reactivity. []

Q4: How does 3-iodoanisole react with lithium aluminate bases?

A: Research shows that 3-iodoanisole undergoes ortho-metallation with the bis-amido base '(i)Bu(2)Al(μ-TMP)(2)Li' resulting in a highly reactive intermediate. [] This intermediate tends to decompose into homometallic species and benzyne, even under carefully controlled conditions. [] This reaction pathway highlights the potential of 3-iodoanisole to generate reactive intermediates for further synthetic transformations.

Q5: Are there any analytical techniques used to study the conformational behavior of 3-iodoanisole?

A: Yes, 1H NMR spectroscopy has been employed to investigate the conformational distribution of 3-iodoanisole in solution. [] This technique provides insights into the preferred orientations of the methoxy group and iodine atom relative to the aromatic ring, further informing its reactivity and behavior in chemical reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.